

Application Notes and Protocols: 5-Bromo-2-methoxyphenylacetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-2-Methoxyphenylacetonitrile
Cat. No.:	B1273152

[Get Quote](#)

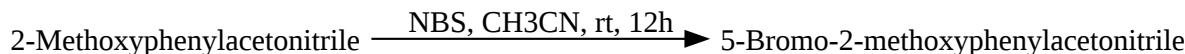
For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxyphenylacetonitrile is a versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive nitrile group, an activatable methylene bridge, and a bromine-substituted aromatic ring, offers multiple avenues for molecular elaboration. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. The presence of the bromine atom facilitates various palladium-catalyzed cross-coupling reactions, while the nitrile moiety can be transformed into other key functional groups such as carboxylic acids and primary amines. These application notes provide detailed protocols for the synthesis and key transformations of **5-Bromo-2-methoxyphenylacetonitrile**, highlighting its utility as a scaffold for creating diverse molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromo-2-methoxyphenylacetonitrile** is presented in the table below.


Property	Value	Reference
CAS Number	7062-40-0	[1] [2]
Molecular Formula	C ₉ H ₈ BrNO	[1]
Molecular Weight	226.07 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	61-63 °C	[1] [2]

Experimental Protocols

Synthesis of 5-Bromo-2-methoxyphenylacetonitrile

This protocol describes the synthesis of **5-Bromo-2-methoxyphenylacetonitrile** from 2-methoxyphenylacetonitrile via electrophilic bromination.

Reaction Scheme:

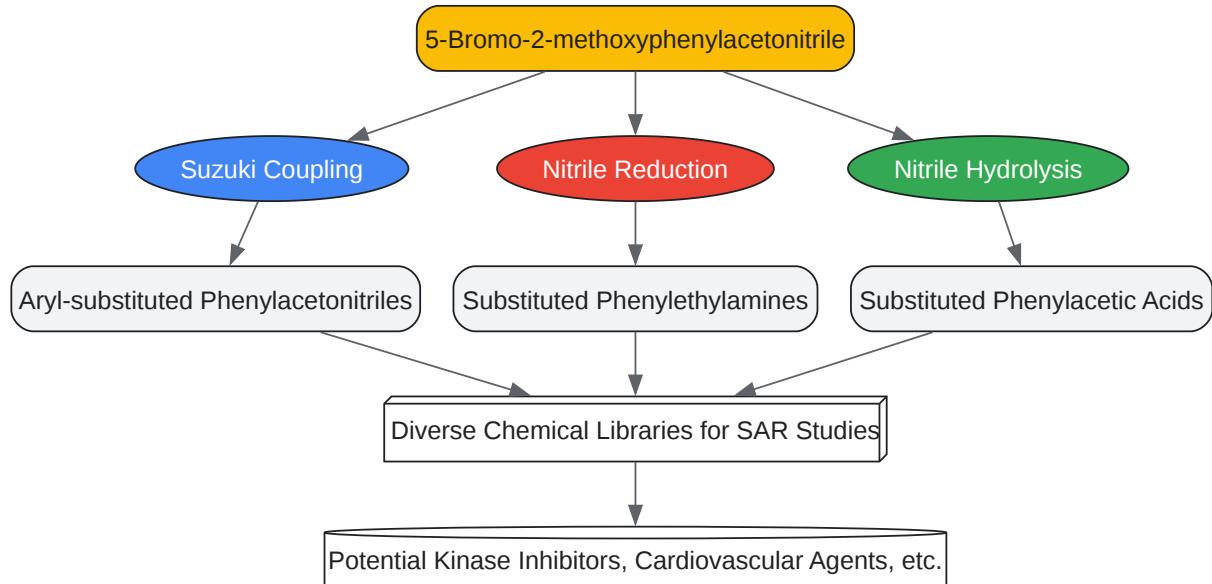
[Click to download full resolution via product page](#)

Caption: Synthesis of **5-Bromo-2-methoxyphenylacetonitrile**.

Materials:

- 2-Methoxyphenylacetonitrile
- N-Bromosuccinimide (NBS)
- Acetonitrile (CH₃CN)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
- Ethyl acetate (EtOAc)

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)


Procedure:

- To a solution of 2-methoxyphenylacetonitrile (1.0 eq.) in acetonitrile, add N-bromosuccinimide (1.1 eq.) in one portion.
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford **5-Bromo-2-methoxyphenylacetonitrile**.

Expected Yield: While a specific yield for this reaction is not detailed in the immediate search results, similar bromination reactions typically proceed in good to excellent yields.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring of **5-Bromo-2-methoxyphenylacetonitrile** serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of various aryl and heteroaryl substituents.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. 5-BROMO-2-METHOXYPHENYLACETONITRILE CAS#: 7062-40-0
[amp.chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 5-Bromo-2-methoxyphenylacetonitrile in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273152#5-bromo-2-methoxyphenylacetonitrile-as-a-building-block-in-organic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com